

4-Fluoro-2-isopropoxyaniline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-isopropoxyaniline

Cat. No.: B170368

[Get Quote](#)

In-Depth Technical Guide: 4-Fluoro-2-isopropoxyaniline

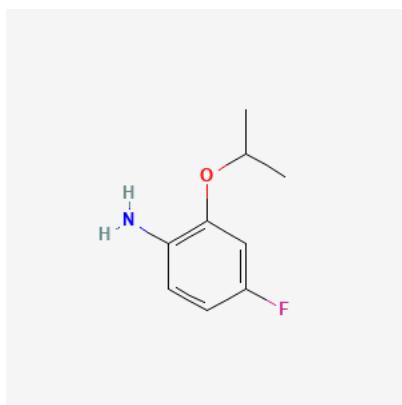
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-2-isopropoxyaniline**, a key intermediate in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, and its application in the synthesis of biologically active molecules.

Molecular Structure and Properties

4-Fluoro-2-isopropoxyaniline is an aromatic amine derivative with a fluorine atom at the 4-position and an isopropoxy group at the 2-position of the aniline ring. The presence of these functional groups imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents. The compound is typically handled as the free base or as a more stable hydrochloride salt.

The molecular structure of **4-Fluoro-2-isopropoxyaniline** is depicted below:



Physicochemical Data

A summary of the key quantitative data for **4-Fluoro-2-isopropoxyaniline** and its hydrochloride salt is presented in the table below for easy comparison.

Property	4-Fluoro-2-isopropoxyaniline	4-Fluoro-2-isopropoxyaniline HCl
Molecular Formula	C ₉ H ₁₂ FNO	C ₉ H ₁₃ ClFNO
Molecular Weight	169.19 g/mol	205.66 g/mol [1]
CAS Number	148583-65-7	380430-47-7[1]
Canonical SMILES	CC(C)OC1=C(C=C(C=C1)F)N	CC(C)OC1=C(C=C(C=C1)F)N. Cl
Appearance	Not specified (typically an oil or low-melting solid)	Solid
Storage Temperature	Not specified	-20°C[1]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available for the comprehensive characterization of **4-Fluoro-2-isopropoxyaniline**.[2]

Role in Drug Discovery and Development

Substituted anilines, particularly fluorinated derivatives, are privileged scaffolds in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. **4-Fluoro-2-isopropoxyaniline**

serves as a crucial starting material for the synthesis of complex molecules, most notably kinase inhibitors, which are at the forefront of targeted cancer therapy.

The aniline nitrogen of **4-Fluoro-2-isopropoxyaniline** acts as a nucleophile, enabling its coupling to various heterocyclic systems to form the core structures of many potent therapeutic agents.

Experimental Protocols

While a specific, detailed synthesis protocol for **4-Fluoro-2-isopropoxyaniline** is not readily available in published literature, a general and plausible synthetic route can be derived from established methodologies for analogous compounds. The following protocol is a representative example based on the synthesis of similar fluorinated anilines.

General Synthetic Workflow

The synthesis of **4-Fluoro-2-isopropoxyaniline** can be conceptualized as a multi-step process, often starting from a readily available fluorinated precursor. A logical workflow is outlined in the diagram below.

Starting Material Preparation

Precursor Selection
(e.g., 4-Fluorophenol)

HNO₃, H₂SO₄

Key Synthetic Steps

Nitration

Isopropyl halide, Base

Alkylation (Isopropylation)

e.g., H₂, Pd/C or Fe, HCl

Reduction of Nitro Group

Final Product

4-Fluoro-2-isopropoxyaniline

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **4-Fluoro-2-isopropoxyaniline**.

Detailed Methodologies

Step 1: Nitration of a Fluorinated Precursor

A suitable fluorinated starting material, such as 4-fluorophenol, would first undergo nitration to introduce a nitro group, which can later be reduced to the aniline.

- Procedure: To a cooled solution of the fluorinated precursor in a suitable solvent (e.g., dichloromethane), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the nitrated intermediate.

Step 2: O-Alkylation with an Isopropyl Group

The hydroxyl group of the nitrated phenol is then alkylated to introduce the isopropoxy moiety.

- Procedure: The nitrated precursor is dissolved in an appropriate solvent (e.g., acetone or DMF) with a base (e.g., potassium carbonate). An isopropyl halide (e.g., 2-bromopropane) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the solid is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give the O-alkylated product.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the primary amine.

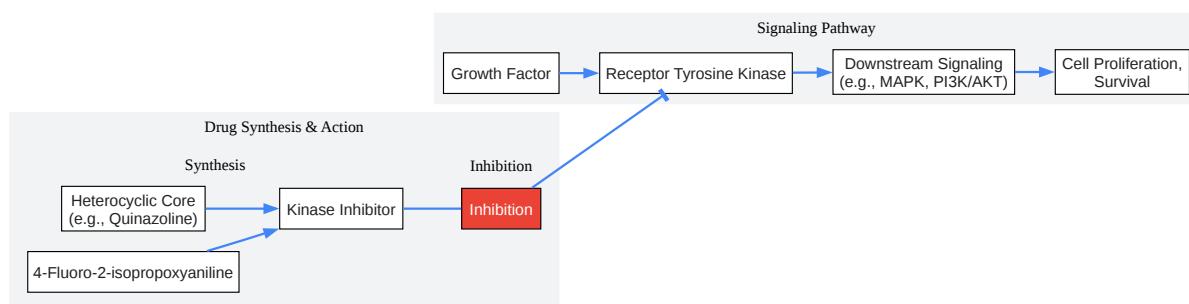
- Procedure: The nitro-intermediate is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere. Alternatively, reduction can be achieved using a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated. The crude product can be purified by distillation or crystallization to yield **4-Fluoro-2-isopropoxyaniline**.

Application in Synthesis: Kinase Inhibitors

4-Fluoro-2-isopropoxyaniline is a valuable building block for the synthesis of kinase inhibitors. These drugs often target specific signaling pathways that are dysregulated in diseases like cancer. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between the aniline and a heterocyclic core.

Generalized Signaling Pathway and Synthetic Entry Point

The diagram below illustrates a simplified signaling pathway targeted by a generic kinase inhibitor and shows how **4-Fluoro-2-isopropoxyaniline** is incorporated into the inhibitor's structure.



[Click to download full resolution via product page](#)

Caption: Role of **4-Fluoro-2-isopropoxyaniline** in kinase inhibitor synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [usbio.net](#) [usbio.net]

- 2. chemcd.com [chemcd.com]
- To cite this document: BenchChem. [4-Fluoro-2-isopropoxyaniline molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b170368#4-fluoro-2-isopropoxyaniline-molecular-structure-and-weight\]](https://www.benchchem.com/product/b170368#4-fluoro-2-isopropoxyaniline-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com